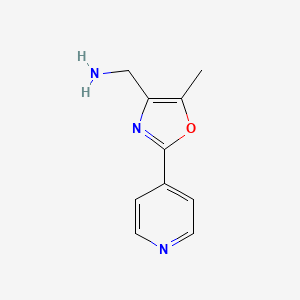
4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole” is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol. It is used in the field of life sciences .
Synthesis Analysis
The synthesis of oxazoles, such as “4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole”, often involves the cyclodehydration of β-hydroxy amides using reagents like Deoxo-Fluor® . The oxidative aromatisation of oxazolines to the corresponding oxazoles can be achieved using commercial manganese dioxide .Molecular Structure Analysis
Oxazoles, including “4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole”, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
The chemical reactions involving oxazoles are diverse and depend on the substitution pattern in the oxazole derivatives . Oxazoles can undergo various reactions, leading to a wide range of biological activities .Scientific Research Applications
Antimicrobial Activity
- 4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole derivatives have been synthesized and shown to possess antimicrobial activity. These compounds, including various 1,2,4-triazoles and Mannich bases, have been evaluated for their effectiveness against microbial infections. Notably, many of these synthesized compounds demonstrated good or moderate antimicrobial activity, highlighting their potential in treating bacterial and fungal infections (Bayrak et al., 2009).
Anticancer Properties
- Research into oxazole derivatives, including 4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole, has revealed promising anticancer properties. These compounds were studied for their potential against various cancer cell lines, with some showing high potency. The study indicates the potential of these compounds in developing new anticancer drugs (Katariya et al., 2021).
Corrosion Inhibition
- Certain derivatives of 4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole have been identified as effective corrosion inhibitors. These compounds have shown significant potential in protecting mild steel against corrosion in acidic environments. Their efficiency as corrosion inhibitors underscores their utility in industrial applications (Ansari et al., 2014).
Fungicidal Activity
- Novel 1,2,4-triazole derivatives containing 4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole have been designed for fungicidal activity. These compounds displayed moderate to high effectiveness against various phytopathogens, suggesting their potential as fungicides in agricultural applications (Bai et al., 2020).
Antihypoxic Activity
- Certain derivatives of 4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole have been studied for their anti-hypoxic effects. These studies focused on developing new drugs to combat hypoxia, a condition characterized by reduced oxygen supply to tissues. The results indicate that these compounds could be potential candidates for treating hypoxic conditions (Karpun & Parchenko, 2020).
properties
IUPAC Name |
(5-methyl-2-pyridin-4-yl-1,3-oxazol-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-9(6-11)13-10(14-7)8-2-4-12-5-3-8/h2-5H,6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCRUMHPDSDVHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=NC=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650354 |
Source


|
| Record name | 1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole | |
CAS RN |
914637-10-8 |
Source


|
| Record name | 1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

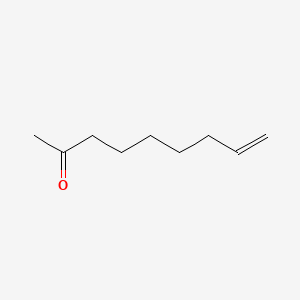
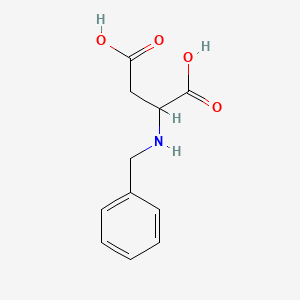
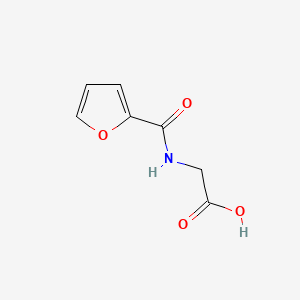
![1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole](/img/structure/B1328792.png)

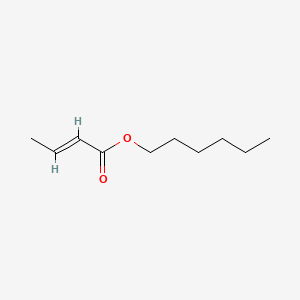
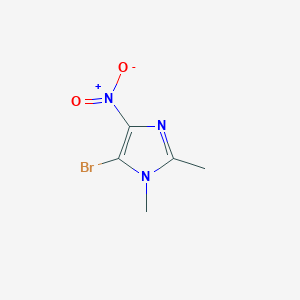
![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328798.png)
-amino]acetic acid](/img/structure/B1328800.png)
![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328801.png)
![[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328806.png)
![[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid](/img/structure/B1328811.png)
![[{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328815.png)
![[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328819.png)